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Compound of Interest

Compound Name: BMS-P5 free base

Cat. No.: B2449914 Get Quote

The following table summarizes the quantitative data for prominent selective PAD4 inhibitors,

offering a side-by-side comparison of their potency and selectivity.
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Inhibitor Type
hPAD4 IC50
(nM)

Selectivity
over other
PADs

Key In Vitro
Effects

Key In Vivo
Models and
Efficacy

BMS-P5
Selective,

orally active
98

Selective

over PAD1,

PAD2, and

PAD3 (IC50s

>10 µM)

Blocks

multiple

myeloma

(MM)-induced

NET

formation and

histone H3

citrullination.

Delays MM

progression

and improves

survival in a

syngeneic

mouse model

(50 mg/kg,

oral).

GSK484
Reversible,

selective

50 (Ca2+-

free), 250 (2

mM Ca2+)

Selective

over PAD1,

PAD2, and

PAD3.

Inhibits NET

formation in

mouse and

human

neutrophils.

Prevents

awakening of

dormant

cancer cells

in a breast

cancer

model.

GSK199
Reversible,

selective

200 (Ca2+-

free), 1000 (2

mM Ca2+)

Selective

over other

PAD

isoforms.

Inhibits PAD4

citrullination

and NET

formation.

Ameliorates

collagen-

induced

arthritis in a

murine model

(10-30

mg/kg).

JBI-589 Non-covalent,

selective

122 Highly

selective for

PAD4 (no

inhibition of

other PADs at

30 µM).

Inhibits

histone H3

citrullination

in

neutrophils;

reduces

CXCR2

expression

and blocks

Reduces

primary tumor

growth and

lung

metastases in

mouse tumor

models (50

mg/kg, oral);

enhances the

effect of
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neutrophil

chemotaxis.

immune

checkpoint

inhibitors.

Cl-amidine
Irreversible,

pan-PAD
5900

Non-selective

(IC50s:

PAD1=800

nM,

PAD3=6200

nM).

Induces

apoptosis in

cancer cells;

prevents

histone H3

citrullination

and NET

formation.

Improves

survival in a

murine sepsis

model.

JTxPAD4i Selective 102

Selective

against

PAD1, PAD2,

and PAD3

(>10 µM).

Inhibits H3-

Histone

citrullination

in human

neutrophils

(IC50 = 125

nM).

~50% tumor

growth

inhibition in a

4T1

syngeneic

breast cancer

model (50

mg/kg, oral).

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are outlines of key experimental protocols frequently used in the evaluation of PAD4

inhibitors.

PAD4 Enzyme Activity Assay
This assay is commonly used to determine the potency (IC50) of PAD4 inhibitors. A widely

used method is the colorimetric assay that detects ammonia, a byproduct of the deimination

reaction.

Reagents and Materials:

Recombinant human PAD4 enzyme
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PAD4 inhibitor (e.g., BMS-P5)

Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) is a common artificial substrate.

Assay Buffer: Typically 100 mM Tris-HCl (pH 7.5) containing 10 mM CaCl2 and 2.5 mM

DTT.

Coupling enzyme and cofactors for detection (for coupled assays): e.g., glutamate

dehydrogenase (GDH), α-ketoglutarate, and NADH.

96-well microplate

Spectrophotometer (plate reader)

Procedure (Coupled Spectrophotometric Assay):

1. Prepare a reaction mixture in a 96-well plate containing the assay buffer, α-ketoglutarate,

NADH, and glutamate dehydrogenase.

2. Add the PAD4 inhibitor at various concentrations to the wells and briefly pre-incubate.

3. Add the recombinant PAD4 enzyme to all wells except for the negative control.

4. Initiate the enzymatic reaction by adding the substrate (BAEE).

5. The ammonia produced by PAD4 is used by GDH to convert α-ketoglutarate to glutamate,

which oxidizes NADH to NAD+.

6. Monitor the decrease in absorbance at 340 nm in real-time using a spectrophotometer.

7. Calculate the initial reaction rates and determine the percentage of inhibition for each

inhibitor concentration.

8. Determine the IC50 value by fitting the data to a dose-response curve.

Neutrophil Extracellular Trap (NET) Formation Assay
This assay assesses the ability of PAD4 inhibitors to block the formation of NETs, a key

downstream effect of PAD4 activation.
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Reagents and Materials:

Isolated human or mouse neutrophils

PAD4 inhibitor (e.g., BMS-P5)

NET-inducing agent: Phorbol 12-myristate 13-acetate (PMA), calcium ionophore (e.g.,

A23187), or conditioned media from cancer cells.

Cell-impermeable DNA-binding fluorescent dye: e.g., Sytox Green or Sytox Orange.

Fixative: Paraformaldehyde

Permeabilization buffer: Triton X-100

Antibodies for immunofluorescence: Anti-citrullinated histone H3 (CitH3), anti-

myeloperoxidase (MPO), anti-neutrophil elastase (NE).

Fluorescently labeled secondary antibodies

Fluorescence microscope or plate reader

Procedure:

1. Isolate neutrophils from fresh peripheral blood using a density gradient separation method.

2. Seed the neutrophils in a multi-well plate.

3. Pre-incubate the neutrophils with the PAD4 inhibitor at various concentrations for 30-60

minutes.

4. Stimulate the neutrophils with a NET-inducing agent (e.g., PMA at 100 ng/ml) and incubate

for 3-4 hours at 37°C.

5. Quantification by Fluorescence Plate Reader:

Add a cell-impermeable DNA dye (e.g., Sytox Green) to the wells.
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Measure the fluorescence intensity. An increase in fluorescence corresponds to the

amount of extracellular DNA from NETs.

6. Visualization by Fluorescence Microscopy:

After stimulation, fix the cells with paraformaldehyde.

Permeabilize the cells and stain with a primary antibody against a NET marker (e.g.,

anti-CitH3) followed by a fluorescently labeled secondary antibody and a DNA

counterstain (e.g., DAPI).

Visualize the web-like structures of NETs using a fluorescence microscope.

Mandatory Visualization
Diagrams illustrating the PAD4 signaling pathway and a typical experimental workflow for

evaluating PAD4 inhibitors are provided below.
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Caption: PAD4 signaling pathway leading to NETosis and its inhibition.
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Caption: A typical experimental workflow for evaluating PAD4 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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